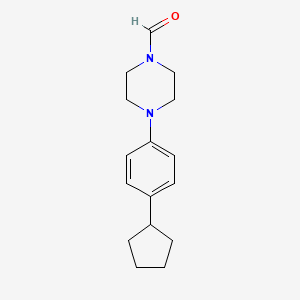
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a cyclopentylphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethylenediamine with diols or the use of palladium-catalyzed cyclization reactions.
Introduction of the Cyclopentylphenyl Group: The cyclopentylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopentylphenyl halide reacts with the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: 4-(4-Cyclopentylphenyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Cyclopentylphenyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives and their biological effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in the body, depending on its structural modifications.
Pathways Involved: It can modulate neurotransmitter systems, such as the serotonin and dopamine pathways, which are crucial in neurological and psychiatric conditions.
類似化合物との比較
Similar Compounds
4-(4-Phenyl)piperazine-1-carbaldehyde: Lacks the cyclopentyl group, which may affect its biological activity and pharmacokinetic properties.
4-(4-Cyclohexylphenyl)piperazine-1-carbaldehyde: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical reactivity and biological effects.
Uniqueness
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with biological targets.
特性
CAS番号 |
113681-97-3 |
|---|---|
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC名 |
4-(4-cyclopentylphenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-17-9-11-18(12-10-17)16-7-5-15(6-8-16)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 |
InChIキー |
XLVWSZWDEZAXJM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


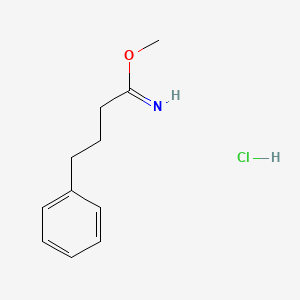
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
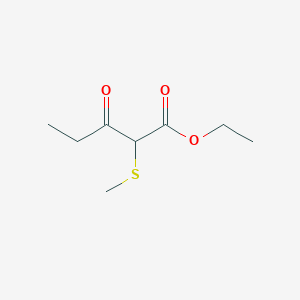
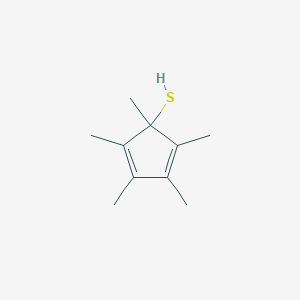
![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)
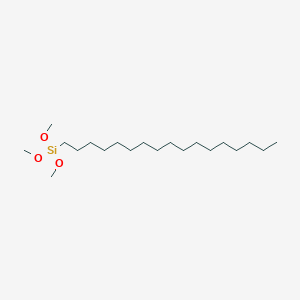

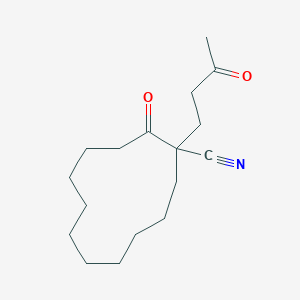
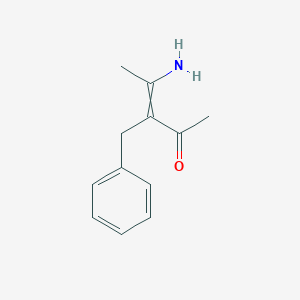
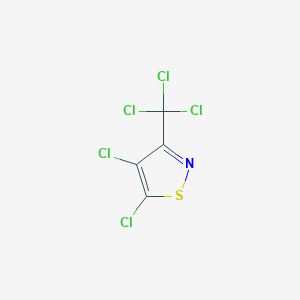
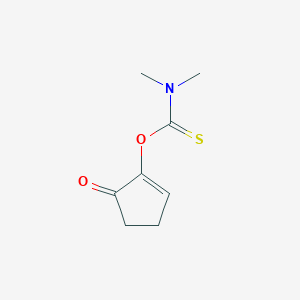
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
